8-Hydroxyguanosine
Overview
Description
Topotecan-d6 is a deuterium-labeled derivative of topotecan, a semi-synthetic analog of camptothecin. Camptothecin is a natural alkaloid derived from the Camptotheca acuminata tree. Topotecan-d6 is primarily used as an internal standard in mass spectrometry for the quantification of topotecan. It retains the pharmacological properties of topotecan, which is an inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
Mechanism of Action
Target of Action
8-Hydroxyguanosine, also known as 8-hydroxy-2’-deoxyguanosine (8-OHdG), is a product of guanine oxidation . It primarily targets DNA and RNA, where it forms as a result of oxidative damage . The compound is particularly significant in the context of reactive oxygen species (ROS), which are produced by ionizing radiation and many other environmental agents, as well as endogenously generated in cells by oxygen metabolism .
Mode of Action
This compound interacts with its targets (DNA and RNA) by becoming incorporated into their structures, replacing the regular guanine bases . This occurs when ROS oxidize the guanine base within a living organism, during the repair of oxidized DNA by glycosylase, or through the hydrolysis of a glycosidic bond in oxidized DNA, RNA, and the nucleotide pool .
Biochemical Pathways
The presence of this compound in DNA and RNA is a marker of oxidative stress . It is a major form of oxidative DNA damage, discovered during a study of DNA modifications generated by heated glucose and ROS-forming agents . The increase in the 8-OHdG level in cellular DNA is supported by its immunochemical detection and enhanced repair activity .
Pharmacokinetics
It’s known that this compound can be detected in biological samples such as urine, serum, and saliva , suggesting that it is distributed throughout the body and can be excreted.
Result of Action
The incorporation of this compound into DNA and RNA can lead to mutations. Specifically, it is known to induce G:C to T:A transversion mutations . This mutagenic potential has been examined in various experimental systems, highlighting the biological significance of this type of oxidative DNA damage .
Action Environment
The formation of this compound is influenced by environmental factors that increase oxidative stress, such as ionizing radiation and many environmental chemicals . Endogenous factors, such as normal oxygen metabolism within cells, also contribute to its formation . Therefore, both internal and external factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
8-Hydroxyguanosine is produced by reactive oxygen species (ROS), which are generated by ionizing radiation and many other environmental agents, as well as endogenously in cells by oxygen metabolism . The ribonucleoside this compound, in tissue RNA and urine, is a good marker of oxidative stress in vivo .
Cellular Effects
This compound has been shown to stimulate the proliferation and differentiation of B cells . It is also associated with various physiological problems, including reduced production efficiency .
Molecular Mechanism
The most prevalent oxidized base in RNA is this compound, which is oxidized by hydroxyl radicals to form C8-OH adjunct radicals . Different studies demonstrate that the oxidation of RNA can lead to the breaking of the stranded and the modification or removal of the bases .
Temporal Effects in Laboratory Settings
This compound is a major form of oxidative DNA damage and has been detected in cellular DNA by HPLC-ECD and LC/MS/MS methods in many laboratories . The increase in the this compound level in cellular DNA is supported by its immunochemical detection and enhanced repair activity .
Metabolic Pathways
This compound is involved in the metabolic pathways related to oxidative stress. It is a product of ROS-induced base damage and is cleared from cells by the 8-oxoG DNA glycosylase 1 (OGG1)-mediated oxidative damage base excision repair pathway .
Transport and Distribution
It is known that this compound is detectable in biological samples, such as urine, serum, and saliva .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given that it is a marker of RNA oxidative damage, it is likely to be found wherever RNA is present within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of topotecan-d6 involves the incorporation of deuterium atoms into the topotecan molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process.
Industrial Production Methods: Industrial production of topotecan-d6 typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then subjected to rigorous quality control measures to confirm the incorporation of deuterium atoms and the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Topotecan-d6 undergoes various chemical reactions, including:
Oxidation: Topotecan-d6 can be oxidized to form its corresponding quinone derivative.
Reduction: Reduction reactions can convert topotecan-d6 to its hydroquinone form.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of topotecan-d6, such as its quinone and hydroquinone forms, as well as substituted analogs .
Scientific Research Applications
Topotecan-d6 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of topotecan in various samples.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of topotecan.
Medicine: Utilized in cancer research to study the efficacy and mechanism of action of topotecan in treating various cancers, including ovarian, small cell lung, and cervical cancers.
Industry: Applied in the development and quality control of pharmaceutical formulations containing topotecan .
Comparison with Similar Compounds
- Topotecan
- Irinotecan
- Camptothecin
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGSEBKFEJEOSA-UMMCILCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-Hydroxyguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3868-31-3 | |
Record name | 8-Hydroxyguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3868-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003868313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purine-6,8(1H,9H)-dione, 2-amino-9-beta-D-ribofuranosyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Hydroxyguanosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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